molecular formula C11H11ClN2O B2927269 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one CAS No. 1782634-38-1

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one

Cat. No.: B2927269
CAS No.: 1782634-38-1
M. Wt: 222.67
InChI Key: PFOPXMCPUFTBNK-UHFFFAOYSA-N
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Description

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one is a spiro-oxindole derivative that serves as a privileged scaffold in medicinal chemistry, particularly in the development of therapeutics targeting protein-protein interactions (PPIs) . This compound features a spirocyclic ring system at the 3-position of the oxindole core, a structure motif found in numerous biologically active natural products and synthetic analogues . Its primary research value lies in its role as a key intermediate for constructing novel chemical entities, especially as a precursor for inhibitors of the MDM2-p53 interaction—a prominent anticancer strategy . Scaffold modification of this core structure has led to chemically stable, orally active inhibitors that show high selectivity and demonstrated in vivo efficacy in xenograft models, reactivating the p53 tumor suppressor pathway . Furthermore, the spiro[pyrrolidine-3,3'-oxindole] chemotype is actively investigated in central nervous system (CNS) drug discovery. It has been identified as a promising scaffold for developing ligands for aminergic G-protein coupled receptors (GPCRs), specifically the 5-HT6 receptor . Researchers are exploring this structure to create new ligands with submicromolar affinity for the 5-HT6R, a target for cognitive deficits in Alzheimer's disease, Parkinson's disease, and schizophrenia . The core structure allows for diverse synthetic modifications, enabling structure-activity relationship (SAR) studies to optimize affinity and selectivity . This product is intended for research and development applications only, strictly for use in laboratory settings.

Properties

IUPAC Name

6-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-7-1-2-8-9(5-7)14-10(15)11(8)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOPXMCPUFTBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12C3=C(C=C(C=C3)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an indole derivative with a suitable chloro-substituted pyrrolidine precursor under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced spirocyclic compounds.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets in biological systems. The indole moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between 6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one and related compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Sources
This compound Indole + pyrrolidin-2-one Cl at C6 236.7 Conformational rigidity; limited toxicity data Kishida Chemical
1,2-Dihydrospiro[indole-3,3'-pyrrolidine]-2-one (CAS 6786-41-0) Indole + pyrrolidine No substituents 188.23 Purity ≥97%; unhalogenated analog Vendor data
Spiro[indoline-3,2′-pyrrolidin]-2-one Indoline + pyrrolidin-2-one Variable substituents ~220–250 (estimated) Antileishmanial activity Research studies
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one Indole + piperidine Cl at C6 236.7 Pink solid; stable under standard conditions Kishida Chemical
6-Bromo-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one hydrochloride Indole + piperidine Br at C6; HCl salt ~315.6 Halogenated variant; no activity data Vendor data

Key Differences and Implications

Ring System Variations: Pyrrolidin-2-one vs. Piperidine: Replacing the pyrrolidinone ring with a piperidine (as in 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one) increases ring size, altering conformational flexibility and basicity. Piperidine derivatives may exhibit improved solubility in polar solvents .

Safety and Stability: The main compound decomposes into hazardous byproducts (e.g., chlorine gas) under combustion, necessitating strict handling protocols . Non-halogenated analogs likely pose lower environmental risks but lack comparative toxicity studies.

Biological Activity

6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one is a synthetic organic compound belonging to the class of spirocyclic compounds. Its unique structural features make it a significant subject of study for potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

  • Molecular Formula : C11H12Cl2N2O
  • Molar Mass : 259.13 g/mol
  • CAS Number : 2173991-58-5
PropertyValue
Boiling Point417.9 ± 45.0 °C (Predicted)
Density1.40 ± 0.1 g/cm³ (Predicted)
pKa12.80 ± 0.20 (Predicted)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In a study assessing the cytotoxic effects of spirocyclic compounds, this compound was evaluated alongside other derivatives. The results indicated significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action was linked to the induction of apoptosis, evidenced by increased levels of pro-apoptotic markers such as p53 and caspase-3, alongside decreased levels of the anti-apoptotic marker Bcl-2 .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties. Initial findings suggest that it possesses inhibitory effects against various bacterial strains.

Antimicrobial Efficacy

In one study, the minimum inhibitory concentration (MIC) of related spirocyclic compounds was determined against Staphylococcus aureus and Escherichia coli. While specific data for this compound was not detailed in these studies, its structural analogs exhibited MIC values as low as 0.98 μg/mL against MRSA strains .

Antioxidant Activity

The antioxidant potential of the compound has also been explored. Compounds with similar structures have shown significant radical scavenging activity.

Antioxidant activity is typically assessed through assays that measure the ability to neutralize free radicals. The presence of indole and pyrrolidine moieties in the structure is believed to contribute to this activity by stabilizing free radicals through electron donation mechanisms.

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